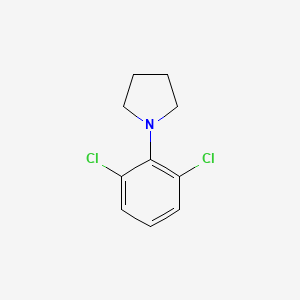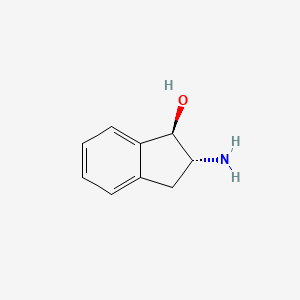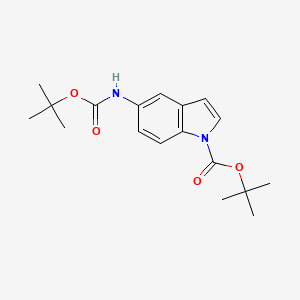
ゼドアロフラン
概要
説明
Zedoarofuran is a sesquiterpene compound isolated from the rhizome of Curcuma zedoaria, commonly known as white turmeric. This compound belongs to the Zingiberaceae family and is known for its diverse biological activities. Zedoarofuran has been extensively studied for its potential therapeutic applications, particularly in traditional medicine systems in South and Southeast Asia.
科学的研究の応用
Zedoarofuran has a wide range of scientific research applications, including:
Chemistry: Zedoarofuran is used as a starting material for the synthesis of other bioactive compounds. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, zedoarofuran is studied for its effects on cellular processes. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities.
Medicine: Zedoarofuran has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infections.
Industry: In the industrial sector, zedoarofuran is used in the formulation of natural products and herbal medicines.
作用機序
Target of Action
Zedoarofuran, a natural product isolated from Zedoariae Rhizoma , primarily targets nitric oxide production in lipopolysaccharide-activated mouse peritoneal macrophages . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in immune defense mechanisms, vasodilation, and neurotransmission .
Mode of Action
It has been found to inhibit nitric oxide production . This suggests that Zedoarofuran may interact with the enzymes or pathways involved in nitric oxide synthesis, thereby modulating its levels within the cell.
Biochemical Pathways
Zedoarofuran affects the biochemical pathway of nitric oxide production . Nitric oxide is synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). By inhibiting this process, Zedoarofuran can potentially influence various downstream effects related to nitric oxide signaling.
Result of Action
The inhibition of nitric oxide production by Zedoarofuran can have several molecular and cellular effects. Given the role of nitric oxide in immune responses, vasodilation, and neurotransmission, Zedoarofuran’s action could potentially influence these processes .
生化学分析
Biochemical Properties
Zedoarofuran plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production. It interacts with various enzymes and proteins, including lipopolysaccharide-activated mouse peritoneal macrophages, where it exhibits inhibitory activity . The compound’s interaction with these biomolecules suggests its potential as an anti-inflammatory agent. Additionally, Zedoarofuran has been shown to interact with other sesquiterpenes, such as gajutsulactones A and B, enhancing its biological activity .
Cellular Effects
Zedoarofuran exerts notable effects on various cell types and cellular processes. It has been found to inhibit nitric oxide production in lipopolysaccharide-activated mouse peritoneal macrophages, indicating its anti-inflammatory properties . Furthermore, Zedoarofuran exhibits cytotoxic effects against human gastric cancer AGS cells, suggesting its potential as an anticancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of Zedoarofuran involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. Zedoarofuran inhibits nitric oxide production by interacting with lipopolysaccharide-activated mouse peritoneal macrophages . This interaction results in the suppression of inflammatory responses, highlighting its potential as an anti-inflammatory agent. Additionally, Zedoarofuran’s cytotoxic effects on cancer cells are mediated through its ability to induce apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zedoarofuran have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Zedoarofuran maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications
Dosage Effects in Animal Models
The effects of Zedoarofuran vary with different dosages in animal models. At lower doses, Zedoarofuran exhibits anti-inflammatory and antioxidant properties, while higher doses may lead to toxic or adverse effects . Studies have shown that Zedoarofuran has a threshold effect, where its beneficial properties are observed at specific dosage ranges. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Zedoarofuran is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolic pathways include its conversion into other bioactive sesquiterpenes, such as gajutsulactones and zedoarolides . These metabolic transformations contribute to its diverse biological activities and potential therapeutic applications. Understanding the metabolic pathways of Zedoarofuran is crucial for optimizing its use in medical treatments.
Transport and Distribution
Zedoarofuran is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are essential for its biological activity . Studies have shown that Zedoarofuran is effectively transported to inflamed tissues, where it exerts its anti-inflammatory effects. Additionally, its distribution within cancer cells contributes to its cytotoxic properties .
Subcellular Localization
The subcellular localization of Zedoarofuran plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and mitochondria, where it interacts with target biomolecules . Post-translational modifications and targeting signals facilitate its localization to these compartments, enhancing its biological activity. Understanding the subcellular localization of Zedoarofuran is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
Zedoarofuran can be synthesized through the extraction of Curcuma zedoaria rhizomes using aqueous acetone. The extract is then subjected to chromatographic techniques to isolate the compound. The stereostructure of zedoarofuran is elucidated using chemical and physicochemical evidence, including techniques such as thin-layer chromatography and mass spectrometry .
Industrial Production Methods
Industrial production of zedoarofuran involves large-scale extraction from Curcuma zedoaria rhizomes. The rhizomes are harvested, dried, and ground into a fine powder. The powder is then extracted using solvents like acetone or ethanol. The extract is purified through various chromatographic methods to obtain zedoarofuran in its pure form .
化学反応の分析
Types of Reactions
Zedoarofuran undergoes several types of chemical reactions, including:
Oxidation: Zedoarofuran can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert zedoarofuran into its reduced forms.
Substitution: Zedoarofuran can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving zedoarofuran include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of zedoarofuran include various oxidized and reduced derivatives, which have been studied for their biological activities. These derivatives exhibit different pharmacological properties, making them valuable for further research .
類似化合物との比較
Similar Compounds
Zedoarofuran is structurally similar to other sesquiterpenes isolated from Curcuma zedoaria, such as:
- 4-Epicurcumenol
- Neocurcumenol
- Gajutsulactones A and B
- Zedoarolides A and B
Uniqueness
What sets zedoarofuran apart from these similar compounds is its unique eudesmane-type sesquiterpene structure. This structure contributes to its distinct biological activities and makes it a valuable compound for further research. While other sesquiterpenes from Curcuma zedoaria also exhibit bioactive properties, zedoarofuran’s specific inhibition of nitric oxide production highlights its potential as a therapeutic agent .
特性
IUPAC Name |
(4aS,5R,8S,8aS)-5,8-dihydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydro-4aH-benzo[f][1]benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-7-19-9-6-14(2)10(16)4-5-15(3,18)13(14)12(17)11(8)9/h7,10,13,16,18H,4-6H2,1-3H3/t10-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEXMTIZXNCRJO-BSLXNSKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C3C(CCC(C3(C2)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@@H]3[C@](CC[C@@H]([C@]3(C2)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of zedoarofuran?
A1: Zedoarofuran has been isolated from various plant sources, including:
- Zedoariae Rhizoma []
- Chloranthus serratus root []
- Chloranthus henryi root []
- Chloranthus multistachys [, ]
Q2: Does zedoarofuran exhibit any biological activity?
A2: Yes, zedoarofuran has demonstrated inhibitory activity against nitric oxide production in lipopolysaccharide-activated mouse peritoneal macrophages. [] This suggests potential anti-inflammatory properties.
Q3: Are there any studies on how zedoarofuran interacts with its potential targets at a molecular level?
A4: While the exact mechanism of action of zedoarofuran is yet to be fully elucidated, studies using microscale thermophoresis have demonstrated its strong binding affinity to β-tubulin. [] The dissociation constant (Kd) between zedoarofuran and β-tubulin was determined to be 1640 ± 0.52 nM. [] Molecular dynamics simulations have provided preliminary insights into the potential binding sites and structure-activity relationships between zedoarofuran and β-tubulin. [] Further research is necessary to understand the specific interactions and downstream effects.
Q4: Are there any ongoing efforts to identify other compounds similar to zedoarofuran for potential therapeutic applications?
A5: Yes, researchers are actively developing new materials and techniques for screening and isolating compounds similar to zedoarofuran. For instance, β-tubulin-immobilized nanoparticles (β-TIN) have been developed as a novel tool to efficiently screen for β-tubulin inhibitors from complex mixtures, including natural product extracts. [] This approach allows for the identification of novel compounds with potential antitumor activity, expanding the repertoire of therapeutic options.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[1,2-b:4,5-b']difuran-4,8-dione](/img/structure/B1641334.png)

![(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1641345.png)






![3-Methyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B1641394.png)


